
N-(3-aminophenyl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-Aminophenyl)adamantane-1-carboxamide” is an organic compound with the molecular formula C17H22N2O . It has a molecular weight of 270.37 .
Synthesis Analysis
N-Aryl (benzyl)adamantane-1-carboxamides were synthesized in 54–87% yields by reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine on heating at 80°C for 8 hours .Chemical Reactions Analysis
The synthesis of N-aryladamantane-1-carboxamides involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine .科学的研究の応用
Catalytic Synthesis Applications
N-(3-Aminophenyl)adamantane-1-carboxamide has been utilized in catalytic synthesis. Shishkin et al. (2020) reported the synthesis of N-Aryl(benzyl)adamantane-1-carboxamides using adamantane-1-carboxylic acid and aromatic amines, facilitated by phosphorus trichloride, indicating its role in chemical synthesis processes (Shishkin et al., 2020).
Development of Novel Carboxamides
Kas’yan et al. (2007) synthesized new carboxamides having two and three adamantane fragments from adamantanecarboxylic acid chlorides and adamantane-containing amines. This research highlights the potential for creating complex molecules with adamantane frameworks, useful in various chemical and pharmaceutical applications (Kas’yan et al., 2007).
Anti-Influenza Virus Activity
Göktaş et al. (2012) explored the use of adamantyl moiety in the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds. These compounds displayed antiviral activity against influenza A and B viruses, showing the potential of adamantane derivatives in medical research (Göktaş et al., 2012).
Synthesis of Adamantane Derivatives
Sasaki et al. (1969) discussed the synthesis of adamantane-1-carboxamides and their reactions with oxalyl chloride. This work contributes to the understanding of the chemical properties and potential applications of adamantane derivatives in synthetic chemistry (Sasaki et al., 1969).
Neuroprotective Agents
Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines with neuroprotective activity. These compounds inhibit various receptors and enzymes, showcasing the potential of adamantane derivatives in neurological research and drug development (Joubert et al., 2011).
Synthesis of Advanced Materials
Liaw et al. (1999) synthesized new polyamides and polyimides from adamantane-containing diamines. This indicates the application of adamantane derivatives in creating advanced materials with specific properties like thermal stability and solubility (Liaw et al., 1999).
Optical and Optoelectronic Applications
Miao et al. (2020) synthesized adamantane-containing diamines for producing polyimides with high glass transition temperatures and optical transparency, suggesting applications in optical and optoelectronic domains (Miao et al., 2020).
Safety And Hazards
The safety and hazards associated with “N-(3-Aminophenyl)adamantane-1-carboxamide” include precautions to avoid contact with air and water due to possible violent reactions and flash fires. It should be handled under inert gas and protected from moisture. The compound should be kept away from heat, sparks, open flames, and hot surfaces. It should not be inhaled or come into contact with the eyes, skin, or clothing .
特性
IUPAC Name |
N-(3-aminophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-14-2-1-3-15(7-14)19-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEWYHPWSVCXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2440095.png)
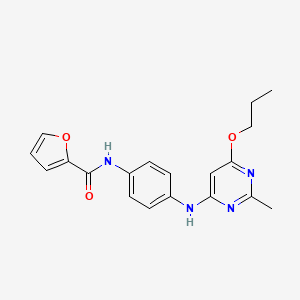

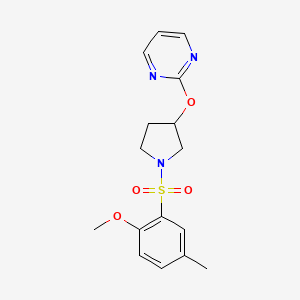
![5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2440102.png)
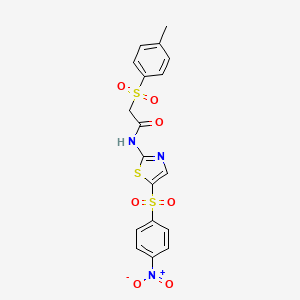
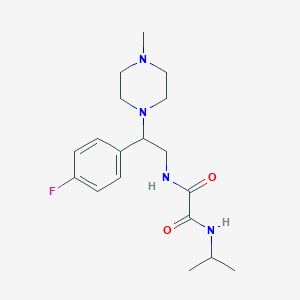
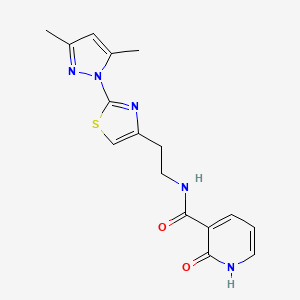
![2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid](/img/structure/B2440107.png)
![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2440109.png)
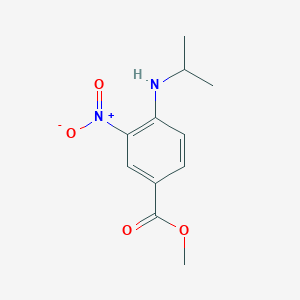
![N-[cyano(2-methoxyphenyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2440111.png)
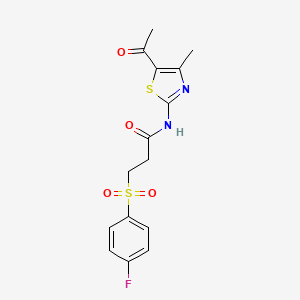
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2440115.png)